molecular formula C21H22N4O3 B2488970 Methyl 4-(4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carbonyl)benzoate CAS No. 1421499-34-4

Methyl 4-(4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carbonyl)benzoate

Cat. No. B2488970
M. Wt: 378.432
InChI Key: QHLDLJCZTPDMID-UHFFFAOYSA-N
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Description

"Methyl 4-(4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carbonyl)benzoate" belongs to a class of chemical compounds that have garnered attention due to their diverse biological activities and potential therapeutic applications. This compound is synthesized from imidazo[1,2-a]pyridine derivatives, which are known for their versatile chemical reactions and structural significance in medicinal chemistry.

Synthesis Analysis

The synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives, which are structurally related to "Methyl 4-(4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carbonyl)benzoate," involves the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with different ethyl 2,4-dioxo-4-arylbutanoate derivatives in the presence of piperidine in refluxing EtOH. These compounds are prepared in good to excellent yields within 25–45 minutes (Goli-Garmroodi et al., 2015).

Molecular Structure Analysis

The crystal structure of compounds related to "Methyl 4-(4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carbonyl)benzoate" showcases the planarity of the benzothiazol and imidazol rings with a dihedral angle that highlights the molecular conformation conducive to biological interactions. The piperidin ring adopts a chair conformation, indicative of the structural flexibility that may influence its chemical reactivity and biological activity (Yıldırım et al., 2006).

Chemical Reactions and Properties

The compound's core structure facilitates a variety of chemical reactions, such as multicomponent reactions with aldehydes and dimethyl acetylenedicarboxylate or allenoates, leading to the synthesis of fully substituted furans. This highlights the compound's versatile reactivity profile, which can be harnessed for further chemical modifications and the synthesis of derivatives with potential biological activities (Pan et al., 2010).

Scientific Research Applications

Disposition and Metabolism

A study on the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, highlights the pharmacokinetic profile and metabolic pathways in humans. The elimination of drug-related material was almost complete over a 9-day period, occurring principally via feces, with urinary excretion accounting for a minor portion of total radioactivity. The study identified principal circulating components and metabolites, emphasizing the extensive metabolism of the compound, which might be relevant for understanding the scientific applications of similar chemical structures (Renzulli et al., 2011).

Pharmacokinetics and Pharmacodynamics

Another investigation focused on E3024, a dipeptidyl peptidase-IV (DPP-IV) inhibitor, examining its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in a study involving healthy Japanese male subjects. This study provides insights into the absorption, metabolism, and inhibitory effects on plasma DPP-IV activity, which could be extrapolated to understand the behavior of compounds with similar structures in biological systems (Takeuchi et al., 2013).

Metabolism and Disposition in Cancer Treatment

The metabolism and disposition of BMS-690514, an inhibitor of epidermal growth factor and vascular endothelial growth factor receptors, were studied in healthy male subjects. This research outlines the metabolic pathways and excretion patterns of the drug, shedding light on the complex interactions within the body and the significance of understanding these processes for the development of cancer therapies (Christopher et al., 2010).

Hemodynamic Parameters in Cardiovascular Disease

Research on AR-L 115 BS, an imidazo-pyridine compound, evaluated its influence on hemodynamic parameters in patients with acute myocardial infarction. The study demonstrated significant changes in cardiac output and pressures, highlighting the potential therapeutic applications of similar compounds in treating cardiovascular conditions (Nebel et al., 1981).

properties

IUPAC Name

methyl 4-[4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-28-21(27)17-7-5-16(6-8-17)20(26)24-12-10-23(11-13-24)15-18-14-22-19-4-2-3-9-25(18)19/h2-9,14H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLDLJCZTPDMID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CN=C4N3C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carbonyl)benzoate

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